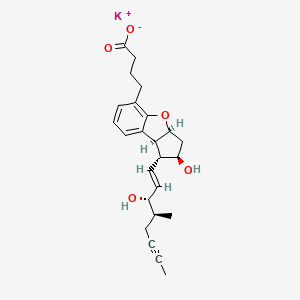
Esuberaprost potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esuberaprost Potassium is an active enantiomer of beraprost, a prostacyclin analog. It is known for its potent pharmacological action, primarily mediated by binding to prostaglandin I2 receptors in smooth muscle cells and platelets . This compound is utilized in the treatment of pulmonary arterial hypertension and other cardiovascular diseases due to its vasodilatory, anti-platelet aggregation, and anti-proliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esuberaprost Potassium involves the stereoselective synthesis of the beraprost molecule, followed by the separation of its enantiomers. The process typically includes:
Stereoselective Synthesis: The initial step involves the creation of a racemic mixture of beraprost through a series of chemical reactions, including cyclization and esterification.
Enantiomer Separation: The racemic mixture is then subjected to chiral chromatography or other separation techniques to isolate the active enantiomer, Esuberaprost.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for enantiomer separation .
Chemical Reactions Analysis
Types of Reactions: Esuberaprost Potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Esuberaprost, each with potentially different pharmacological profiles .
Scientific Research Applications
Esuberaprost Potassium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostacyclin analogs and their chemical properties.
Biology: The compound is utilized in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and nitric oxide.
Medicine: this compound is extensively studied for its therapeutic potential in treating pulmonary arterial hypertension, peripheral vascular diseases, and other cardiovascular conditions.
Mechanism of Action
Esuberaprost Potassium exerts its effects by specifically binding to prostaglandin I2 receptors on smooth muscle cells and platelets. This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to vasodilation, inhibition of platelet aggregation, and anti-proliferative effects. The compound also influences nitric oxide production, further contributing to its vasodilatory properties .
Comparison with Similar Compounds
Beraprost: A racemic mixture containing Esuberaprost and other stereoisomers.
Iloprost: Another prostacyclin analog with similar vasodilatory and anti-platelet aggregation properties.
Treprostinil: A prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Uniqueness: Esuberaprost Potassium is unique due to its higher potency and selectivity for prostaglandin I2 receptors compared to other prostacyclin analogs. Its specific enantiomeric form allows for more targeted therapeutic effects, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
1416252-97-5 |
|---|---|
Molecular Formula |
C24H29KO5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
potassium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |
InChI |
InChI=1S/C24H30O5.K/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1 |
InChI Key |
RSTLTBUTQXBUMK-ZTWNIFTGSA-M |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+] |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















